Sulfosuccinimidyl Linoleate Sodium
Description
Contextualization within the Class of Sulfosuccinimidyl Esters
Sulfosuccinimidyl esters belong to a class of compounds widely used in bioconjugation chemistry. wikipedia.orgacs.org These esters are known for their ability to react with primary amine groups, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. wikipedia.org The inclusion of a sulfonate group on the succinimide (B58015) ring, as is the case with N-hydroxysulfosuccinimide (sulfo-NHS), increases the water solubility of the molecule. acs.orgpsu.edu This property is particularly advantageous in biological experiments, as it allows for reactions to be carried out in aqueous buffers without the need for organic solvents that could be detrimental to protein structure and function. psu.edu The reactivity of sulfosuccinimidyl esters is pH-dependent, with the rate of reaction with amines increasing at higher pH levels. nih.gov
Analogous Relationship with Sulfosuccinimidyl Oleate (B1233923) Sodium (SSO) in Research Contexts
Much of the current understanding of the potential applications of SLS is drawn from extensive research on its close analog, Sulfosuccinimidyl Oleate Sodium (SSO). medchemexpress.comscbt.comsigmaaldrich.com SSO is a derivative of oleic acid, a monounsaturated omega-9 fatty acid, and has been widely used as an irreversible inhibitor of the fatty acid translocase CD36. thomassci.comcaymanchem.comselleckchem.com CD36 is a key membrane protein involved in the transport of long-chain fatty acids into cells. medchemexpress.com By covalently modifying a lysine residue within the binding site of CD36, SSO effectively blocks the uptake of fatty acids like oleate, linoleate (B1235992), and stearate. caymanchem.com This inhibitory action has made SSO an invaluable tool for studying the roles of fatty acid transport in various cellular processes, including lipid accumulation and inflammation. medchemexpress.comcaymanchem.com Given the structural similarity between SLS and SSO, with the only difference being the fatty acid tail (linoleic vs. oleic acid), it is hypothesized that SLS would exhibit a similar mechanism of action, likely also targeting fatty acid transporters like CD36.
Significance of Fatty Acid Transport Modulation in Academic Disciplines
The modulation of fatty acid transport is a critical area of study across numerous scientific disciplines, from biochemistry and cell biology to physiology and medicine. Fatty acids are not only essential building blocks for cell membranes and a major source of energy, but they also act as signaling molecules that can influence a wide range of cellular functions. The transport of fatty acids into and within cells is a tightly regulated process, and dysregulation of this process has been implicated in a variety of diseases, including metabolic syndrome, type 2 diabetes, cardiovascular disease, and certain types of cancer. mdpi.com Therefore, the ability to selectively inhibit fatty acid transport with compounds like SLS and its analogs provides researchers with a means to dissect the roles of specific fatty acids and their transporters in both health and disease.
Evolution of Research Interest in Fatty Acyl-Modified Succinimide Derivatives
The development of fatty acyl-modified succinimide derivatives represents a significant advancement in the study of lipid biology. These chemical probes have evolved from simple fatty acids to more sophisticated molecules that can be used to identify and characterize the proteins involved in fatty acid transport and metabolism. The addition of the succinimide ester allows for the covalent labeling of target proteins, enabling their identification and further characterization. The sulfated version of these compounds further refines their utility by enhancing their solubility in aqueous environments typical of biological systems. This evolution in chemical tool design continues to drive new discoveries in our understanding of the complex roles that fatty acids play in cellular function.
Research Findings and Compound Properties
The following tables summarize key research findings related to the analogous compound, Sulfosuccinimidyl Oleate Sodium (SSO), and provide a comparative overview of the properties of linoleic acid and oleic acid, the fatty acid components of SLS and SSO, respectively.
Table 1: Research Findings for Sulfosuccinimidyl Oleate Sodium (SSO)
| Research Area | Finding | Reference(s) |
| Mechanism of Action | Irreversibly inhibits the fatty acid translocase CD36 by covalently modifying a lysine residue. | sigmaaldrich.comcaymanchem.com |
| Cellular Effects | Blocks the uptake of long-chain fatty acids such as oleate, linoleate, and stearate. | thomassci.comcaymanchem.com |
| Reduces palmitate-induced changes in insulin (B600854) secretion in mouse insulinoma cells. | caymanchem.com | |
| Impairs saturated fatty acid-induced lipid accumulation and inflammation in macrophages. | caymanchem.com | |
| Exhibits anti-inflammatory effects. | medchemexpress.comselleckchem.com | |
| In Vitro Inhibition | Potent inhibitor of the mitochondrial respiratory chain with an IC50 of 4 μM. | selleckchem.com |
Table 2: Comparative Properties of Linoleic Acid and Oleic Acid
| Property | Linoleic Acid | Oleic Acid | Reference(s) |
| Fatty Acid Type | Polyunsaturated (PUFA), Omega-6 | Monounsaturated (MUFA), Omega-9 | youtube.comweekand.com |
| Essentiality | Essential (cannot be synthesized by the body) | Non-essential (can be synthesized by the body) | weekand.com |
| Double Bonds | Two | One | weekand.com |
| Health Effects | Lowers LDL cholesterol, maintains cell membranes. | Lowers LDL cholesterol, maintains cell membranes. | weekand.com |
| Biological Activity | Shows antibacterial activity against Gram-positive bacteria. | Shows some antibacterial activity against Gram-positive bacteria. | nih.gov |
| More potent inhibitor of pancreatic lipase (B570770) in some studies. | Potent inhibitor of pancreatic lipase. | nih.gov |
Application as a Pharmacological Probe in In Vitro and Preclinical Models
As a potent and irreversible inhibitor of the fatty acid transporter CD36, Sulfosuccinimidyl Linoleate Sodium and its oleate counterpart serve as critical pharmacological probes. medchemexpress.com Their ability to block the cellular uptake of long-chain fatty acids allows researchers to elucidate the downstream effects of lipid transport and metabolism in a variety of disease models, from metabolic disorders to cancer. medchemexpress.com
Studies on Fatty Acid Transport and Metabolism
The primary research application of this compound is in the study of fatty acid transport. It functions as an irreversible inhibitor of the fatty acid translocase CD36. By binding to this receptor, it effectively blocks the cellular uptake of long-chain fatty acids. Research has shown that applying the oleate form (SSO) to adipocytes can inhibit the uptake of oleate, linoleate, and stearate. It also reduces the uptake of palmitate in mouse insulinoma MIN6 cells. This inhibition of fatty acid transport is not due to changes in cell integrity but is a direct effect on the transport mechanism. researchgate.net
Beyond transport, the compound is used to study fatty acid metabolism. It has been identified as a potent inhibitor of the mitochondrial respiratory chain. medchemexpress.com This allows for the investigation of the role of fatty acid oxidation in cellular energy production and its implications in various physiological and pathological states.
Investigations of Anti-Inflammatory and Immunomodulatory Effects in Research Settings
The compound has been instrumental in exploring the link between fatty acid metabolism and inflammation. In preclinical models, Sulfosuccinimidyl Oleate Sodium (SSO) has been shown to impair lipid accumulation and inflammation induced by saturated fatty acids in macrophage cell lines. Further studies in microglial cell cultures demonstrated that SSO co-treatment significantly reduces the expression of inflammatory enzymes such as NOS2 and COX-2, which are typically induced by inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFNγ). medchemexpress.com
In animal models of stroke, SSO has been observed to alleviate neuroinflammation. nih.gov Research in models of high-fat diet-induced obesity also indicates that SSO can reduce the expression of the inflammatory gene IL-6 in intestinal epithelial cells, suggesting a direct immunomodulatory effect within the gut. news-medical.net
Experimental Models for Metabolic Dysregulation and Related Disorders
In experimental models of obesity and metabolic syndrome, Sulfosuccinimidyl Oleate Sodium (SSO) has been shown to be highly effective. nih.gov In mice fed a high-fat diet (HFD), oral administration of SSO led to weight loss, improved glucose tolerance, and increased insulin sensitivity. nih.gov The primary mechanism identified is the reduction of intestinal fatty acid absorption through the inhibition of intestinal CD36 expression. news-medical.net This leads to decreased plasma levels of triglycerides and free fatty acids, which in turn alleviates conditions like fatty liver (hepatic steatosis). news-medical.net Oil red staining of liver sections from HFD-fed mice treated with SSO showed a significant reduction in lipid accumulation. nih.gov These findings highlight its utility in modeling the therapeutic potential of inhibiting fatty acid uptake for metabolic disorders.
| Model System | Key Findings with Sulfosuccinimidyl Oleate Sodium (SSO) |
| High-Fat Diet (HFD) Mice | Improved glucose tolerance and insulin sensitivity. nih.gov |
| High-Fat Diet (HFD) Mice | Reduced intestinal fatty acid absorption and plasma triglyceride levels. news-medical.net |
| High-Fat Diet (HFD) Mice | Ameliorated hepatic steatosis (fatty liver). nih.gov |
Cancer Research Models for Therapeutic Strategy Exploration
The role of fatty acid metabolism in cancer has made CD36 inhibitors like Sulfosuccinimidyl Oleate Sodium (SSO) valuable tools in oncology research. mdpi.com The dependence of many tumor types on fatty acids for rapid proliferation and survival has positioned CD36 as a promising therapeutic target. mdpi.comresearchgate.net Research indicates that inhibiting CD36 can perturb tumor growth and metastasis across several cancer types. nih.gov
In vitro studies have demonstrated the direct anti-proliferative effects of inhibiting CD36 with Sulfosuccinimidyl Oleate Sodium (SSO). In studies using oral squamous carcinoma cells (OSCCs), SSO treatment significantly inhibited their proliferation and increased apoptotic cell death. mdpi.comnih.gov Similarly, when applied to primary colorectal cancer (CRC) cells, SSO decreased cellular proliferation. researchgate.netfrontiersin.org This effect was found to be synergistic when combined with fatty acid synthase (FASN) inhibitors, suggesting a dual-pronged approach to targeting cancer cell lipid metabolism could be effective. frontiersin.org The inhibition of proliferation is linked to a decrease in the activation of pro-survival pathways like pAkt. frontiersin.org
| Cell Line / Model | Effect of Sulfosuccinimidyl Oleate Sodium (SSO) |
| Oral Squamous Carcinoma Cells (OSCCs) | Significantly inhibited cell proliferation and increased apoptosis. mdpi.comnih.gov |
| Primary Colorectal Cancer (CRC) Cells | Decreased cellular proliferation. frontiersin.org |
| Colorectal Cancer (CRC) Cells | Synergistic anti-proliferative effect when combined with FASN inhibitor TVB-3664. frontiersin.org |
The anti-tumor effects of Sulfosuccinimidyl Oleate Sodium (SSO) have been confirmed in preclinical animal models. In a mouse model of oral cancer, in vivo administration of SSO significantly delayed tumor growth compared to control groups. mdpi.com This was accompanied by an increase in tumor-infiltrating immune cells like CD4+ and CD8+ T cells, suggesting that besides its direct effects on cancer cells, SSO also facilitates a host anti-tumor immune response. mdpi.com
Similar results were observed in colorectal cancer xenograft models, where daily treatment with SSO led to significant decreases in tumor volume. frontiersin.org These studies underscore the potential of targeting fatty acid uptake as a strategy to inhibit tumor progression in vivo. nih.govfrontiersin.org
Utility in Bioconjugation and Protein Modification Methodologies
The functionalization of biomolecules through covalent modification is a cornerstone of biochemical and therapeutic research. This compound (SLS) is a heterobifunctional reagent designed for such applications, integrating the amine-reactive properties of a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester with the physicochemical characteristics of linoleic acid. This structure allows for the stable conjugation of a lipophilic fatty acid tail to proteins and other amine-containing molecules.
Principles of Amine-Reactive Sulfo-N-succinimidyl Ester Chemistry
The primary mechanism of action for this compound is centered on its Sulfo-NHS ester group. This functional group selectively reacts with primary amines (–NH₂) to form a stable and irreversible amide bond. creative-proteomics.comglenresearch.com This reaction is a nucleophilic acyl substitution where the deprotonated primary amine, typically from the N-terminus of a polypeptide chain or the ε-amino group of a lysine residue, attacks the carbonyl carbon of the ester. glenresearch.comcovachem.com The N-hydroxysulfosuccinimide is subsequently released as a leaving group. creative-proteomics.comglenresearch.com
The reaction is most efficient under neutral to slightly alkaline conditions, typically within a pH range of 7.2 to 9. covachem.comthermofisher.com This pH range strikes a balance between ensuring the primary amine is sufficiently nucleophilic (deprotonated) and minimizing the competing hydrolysis of the Sulfo-NHS ester, which becomes more rapid at higher pH levels. creative-proteomics.comthermofisher.comlumiprobe.com The half-life of hydrolysis for NHS-ester compounds can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com
A key feature of the Sulfo-NHS group, and thus SLS, is the negatively charged sulfonate group (–SO₃) on the succinimidyl ring. thermofisher.com This imparts increased water solubility to the reagent compared to its non-sulfonated NHS-ester counterparts, allowing reactions to be conducted in aqueous buffers without the need for organic co-solvents like DMSO or DMF. covachem.comthermofisher.com Furthermore, this charge renders the molecule membrane-impermeable, making it a suitable tool for specifically modifying proteins on the cell surface. thermofisher.com Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the ester. covachem.com
Applications in Biomolecule Labeling and Derivatization for Functional Studies
The covalent attachment of the linoleate moiety to biomolecules via the Sulfo-NHS ester linkage serves as a powerful tool for a variety of functional studies. By introducing a long-chain, unsaturated fatty acid, researchers can investigate the complex roles of lipids in biological processes.
Probing Lipid-Protein Interactions: Modifying a protein with a linoleate tail allows for the study of its interaction with biological membranes and other lipid-binding proteins. nih.gov Fatty acid acylation is a known biological process that can mediate protein subcellular localization, protein-protein interactions, and protein-membrane interactions. researchgate.net Using SLS, researchers can synthetically mimic this post-translational modification to explore how lipidation affects a protein's function, stability, or localization. nih.govresearchgate.net
Modulating Protein Function: The addition of a hydrophobic linoleate chain can alter the conformation and, consequently, the function of the target protein. nih.gov This is particularly relevant for studying proteins whose activity is regulated by their association with membranes or for investigating the functional consequences of lipid modifications in cell signaling pathways. nih.gov
Creating Amphiphilic Bioconjugates: The conjugation of the highly lipophilic linoleate chain to a typically hydrophilic protein or peptide results in an amphipathic molecule. Such constructs are valuable in research aimed at understanding how proteins insert into or associate with lipid bilayers, and for creating novel biomaterials.
Development of Conjugates for Targeted Delivery Research
The unique amphipathic nature of conjugates formed with this compound makes them highly relevant in the field of targeted drug delivery. The principle involves leveraging the fatty acid component to enhance association with lipid-based drug delivery systems. nih.gov
Liposome and Nanoparticle Integration: The linoleate tail of an SLS-derived conjugate can readily intercalate into the lipid bilayer of liposomes or the hydrophobic core of lipid nanoparticles (LNPs). nih.govmdpi.com This provides a robust method for anchoring targeting ligands, such as antibodies or peptides, to the surface of these delivery vehicles. precigenome.comnih.gov By first modifying an antibody with SLS, the resulting lipid-tagged antibody can be incorporated into an LNP formulation, directing the therapeutic payload to specific cells or tissues that express the corresponding antigen. nih.govmdpi.com
Enhanced Drug Carrier Loading: For hydrophilic drugs that suffer from low loading efficiency in lipid-based carriers, conjugation with a lipid can increase their lipophilicity. nih.gov While SLS itself is a labeling reagent, the principle of lipid conjugation it enables is a key strategy for improving the encapsulation and stability of drugs within liposomes and micelles. nih.gov
Improved Bioavailability: Covalently modifying a therapeutic molecule with a lipid moiety is a strategy that has been shown to improve oral bioavailability and targeting to the lymphatic system. nih.gov The linoleate group can enhance the affinity of the conjugate for lipidic components within biological systems, potentially altering its pharmacokinetic profile.
Analytical and Spectroscopic Research Techniques for SLS Characterization
The successful synthesis and purification of a bioconjugate derived from this compound require rigorous analytical characterization. A combination of chromatographic and spectroscopic techniques is essential to confirm the identity, purity, and structural integrity of the final product.
Chromatographic Separations in Compound Analysis and Metabolite Identification
Chromatography is indispensable for purifying the SLS-modified biomolecule from unreacted starting materials and for confirming the extent of modification. The choice of technique depends on the properties of the resulting conjugate.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for analyzing the hydrophobicity of the conjugate. cellmosaic.com The addition of the C18 linoleate chain significantly increases the hydrophobicity of a protein or peptide. cellmosaic.com As a result, the modified species will have a longer retention time on a reverse-phase column (e.g., C4, C8, or C18) compared to the unmodified molecule. cellmosaic.commolnar-institute.com This difference in retention allows for the separation and quantification of labeled versus unlabeled protein.
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity under less denaturing conditions than RP-HPLC. cellmosaic.com It is particularly well-suited for analyzing protein conjugates, as it can often resolve species with different numbers of attached hydrophobic ligands (in this case, linoleate groups). cellmosaic.commolnar-institute.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. cellmosaic.com While it may not separate the labeled from the unlabeled protein if the size difference is negligible, it is crucial for detecting aggregation, which can sometimes be induced by the introduction of hydrophobic fatty acid tails. cellmosaic.comcellmosaic.com
Illustrative Chromatographic Data Comparison
| Analytical Technique | Unmodified Protein | SLS-Modified Protein | Primary Separation Principle |
|---|---|---|---|
| RP-HPLC | Shorter Retention Time | Longer Retention Time | Hydrophobicity |
| HIC | Earlier Elution | Later Elution | Surface Hydrophobicity |
| SEC | Defined Peak | Potential for shift or appearance of high MW peaks | Size/Hydrodynamic Radius |
Spectroscopic Investigations for Structural Elucidation and Mechanistic Insights
Spectroscopic methods provide detailed structural information, confirming that the covalent modification has occurred as intended and allowing for a deeper understanding of the conjugate's structure.
Mass Spectrometry (MS): MS is the definitive technique for confirming covalent modification. By comparing the mass of the unmodified protein with the SLS-conjugate, the precise mass addition of the linoleate moiety can be confirmed. Techniques like native mass spectrometry can provide insights into protein-lipid complexes, while tandem MS (MS/MS) can be used to identify the specific sites of modification (e.g., which lysine residues were labeled). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis of fatty acids and their esters. nih.govaocs.org In the context of an SLS-derived conjugate, ¹H-NMR would show characteristic signals for the linoleate chain, such as the olefinic protons (–CH=CH–) around 5.3 ppm and the terminal methyl group protons around 0.88 ppm. nih.govaocs.org ¹³C-NMR provides complementary information on the carbon skeleton. aocs.org While obtaining high-resolution NMR data on a large protein conjugate can be challenging, it is invaluable for characterizing smaller peptide conjugates.
UV-Visible and Fluorescence Spectroscopy: While the linoleate chain itself does not have a strong chromophore in the standard UV-Vis range, spectroscopic techniques can be used to characterize the protein component of the conjugate. Changes in the local environment of aromatic amino acids (tryptophan, tyrosine) upon modification and interaction with the fatty acid tail can sometimes be detected by fluorescence spectroscopy, providing indirect evidence of conformational changes. researchgate.net
Expected ¹H-NMR Chemical Shifts for Linoleate Moiety
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Terminal CH₃ | ~0.88 | Triplet |
| (CH₂)n chain | ~1.3 | Multiplet |
| CH₂ adjacent to C=O | ~2.3 | Triplet |
| Allylic CH₂ | ~2.0 | Multiplet |
| Bis-allylic CH₂ | ~2.77 | Triplet |
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-hydroxysulfosuccinimide |
| Dimethyl sulfoxide |
| Dimethylformamide |
| Tris |
Properties
Molecular Formula |
C₂₂H₃₄NNaO₇S |
|---|---|
Molecular Weight |
479.56 |
Synonyms |
2,5-Dioxo-1-[[(9Z,12Z)-1-oxo-9,12-octadecadienyl]oxy]-3-pyrrolidinesulfonic Acid Sodium; _x000B_(Z,Z)-2,5-Dioxo-1-[(1-oxo-9,12-octadecadienyl)oxy]-3-pyrrolidinesulfonic Acid Sodium; Llnoleic acid N-Hydroxysulfosuccinamide ester sodium salt |
Origin of Product |
United States |
Advanced Research Areas and Future Trajectories for Sulfosuccinimidyl Linoleate Sodium
Elucidation of Novel Cellular Targets and Off-Target Effects in Research Models
The primary mechanism of Sulfosuccinimidyl Oleate (B1233923) Sodium is the irreversible inhibition of the fatty acid translocase CD36. abcam.com This occurs through the covalent modification of a specific amino acid residue within the protein's binding domain. sigmaaldrich.com However, a comprehensive understanding of SSO's bioactivity requires acknowledging its effects on other cellular components, which can be considered off-target effects.
The principal and well-documented target of SSO is the CD36 receptor, also known as Fatty Acid Translocase (FAT). sigmaaldrich.com The SSO molecule contains a reactive N-hydroxysuccinimide ester group that covalently bonds with the Lysine-164 residue of CD36. sigmaaldrich.com This modification is irreversible and effectively blocks the receptor's ability to facilitate the uptake of long-chain fatty acids such as oleate, linoleate (B1235992), and palmitate. abcam.comsigmaaldrich.com This targeted inhibition has made SSO a standard tool for studying the myriad functions of CD36 in metabolic and inflammatory processes. sigmaaldrich.com
Beyond its intended target, SSO has been identified as a potent and irreversible inhibitor of the mitochondrial respiratory chain. targetmol.commedchemexpress.comselleckchem.com Specifically, it has been shown to inhibit Complex III of the electron transport chain. medchemexpress.com This action is significant as it can impact cellular energy metabolism independently of SSO's effects on fatty acid transport via CD36. This off-target activity is crucial for interpreting experimental results, as alterations in mitochondrial function can have widespread consequences on cell viability, signaling, and inflammatory responses.
| Target | Mechanism of Action | Consequence of Inhibition | Research Model References |
| Primary Target | |||
| CD36 / Fatty Acid Translocase (FAT) | Irreversible covalent modification of Lysine-164 residue. sigmaaldrich.com | Blocks uptake of long-chain fatty acids (e.g., oleate, linoleate, palmitate). abcam.comsigmaaldrich.com | Adipocytes, Macrophages, Insulinoma cells. abcam.com |
| Off-Target | |||
| Mitochondrial Respiratory Chain Complex III | Potent and irreversible inhibition. targetmol.commedchemexpress.com | Impairment of cellular respiration and energy metabolism. medchemexpress.com | Isolated mitochondria. medchemexpress.com |
Exploration of SLS in Emerging Disease Models (e.g., neuroinflammation, renal transport)
The ability of SSO to modulate fatty acid uptake and inflammation has led to its exploration in various disease models beyond its initial use in metabolic studies. Significant progress has been made in the fields of neuroinflammation and renal physiology.
Renal Transport: SSO has been instrumental in uncovering pathways that regulate kidney function. Studies investigating renal sodium transport have used SSO as a specific inhibitor of CD36. One study found that oxidized phospholipids (B1166683) can stimulate sodium transport in proximal tubules, the primary site of sodium reabsorption in the kidney. nih.gov This stimulation of sodium transporters, including the Na+/HCO3- cotransporter (NBCe1) and the Na+/H+ exchanger (NHE), was completely blocked by SSO. nih.gov This finding suggests that the entire signaling cascade, which involves the PPARγ and ERK pathways, is dependent on CD36. nih.gov These results highlight a potential role for CD36-mediated fatty acid signaling in the regulation of renal sodium handling and, by extension, in conditions involving fluid retention. nih.gov
| Disease Model | Key Findings | Molecular Effects | Reference |
| Neuroinflammation (Stroke) | Neuroprotective; reduces brain damage and microglial activation in a mouse stroke model. nih.gov | Decreases inflammatory mediators (NO, IL-6, TNF-α) and enzymes (NOS2, COX-2); inhibits p38 MAPK pathway. nih.gov | nih.gov |
| Renal Transport | Blocks oxidized phospholipid-induced stimulation of sodium transport in rat and human proximal tubules. nih.gov | Inhibits CD36, preventing the activation of sodium transporters NBCe1 and NHE. nih.gov | nih.gov |
Development of Advanced Research Probes and Tools Based on SLS Scaffolding
The chemical structure of SSO makes it not only an inhibitor but also a useful research probe. The sulfosuccinimidyl ester is a well-known amine-reactive group that allows for covalent labeling of proteins. This inherent reactivity could be harnessed to develop more sophisticated research tools.
By chemically modifying the oleate "tail" of the SSO molecule, it is possible to create a new generation of probes. For instance, attaching a fluorescent dye (a fluorophore) to the fatty acid chain would create a probe that could be used to visualize the subcellular location of its binding partners, such as CD36, in real-time using advanced microscopy techniques. Similarly, adding an affinity tag, like biotin, would enable researchers to perform pull-down experiments. In such an experiment, the biotinylated SSO probe would be introduced to cell or tissue lysates, where it would bind to its targets. The probe-target complexes could then be isolated from the lysate using streptavidin-coated beads, allowing for the identification of not only the primary target but also potentially novel or context-specific binding partners via techniques like mass spectrometry. This strategy is analogous to methods used to create probes for other reactive molecules in cells, such as sulfenic acids. nih.gov The development of such tools from the SSO scaffold would significantly advance the study of fatty acid signaling and help to fully map the cellular interactome of SSO.
Integration of High-Throughput Omics Data in SLS Mechanistic Investigations
Current investigations into SSO's mechanisms have largely focused on specific, pre-selected pathways like p38 MAPK. nih.gov While informative, this targeted approach may miss the broader cellular impact of the compound. The integration of high-throughput "omics" technologies offers a path to an unbiased and global understanding of SSO's mechanism of action. nih.govnih.gov
Transcriptomics (e.g., RNA-seq): By sequencing the entire collection of RNA transcripts in a cell (the transcriptome), researchers can obtain a snapshot of how SSO affects the expression of thousands of genes simultaneously. This could be applied to microglia, for example, to reveal the full network of inflammatory and metabolic genes regulated by SSO, moving beyond the handful of markers currently studied. High-throughput techniques like single-cell RNA sequencing (scifi-RNA-seq) could further dissect how different cell populations within a complex tissue respond to SSO treatment. nih.gov
Proteomics: This large-scale study of proteins can identify changes in protein abundance, post-translational modifications, and protein-protein interactions following SSO treatment. A key application would be to use proteomics to identify the full range of proteins that are covalently modified by SSO in an unbiased manner, which could confirm known off-target effects (like on mitochondrial proteins) and potentially uncover entirely new ones.
Metabolomics: This approach analyzes the global metabolic profile of a biological system. Given that SSO inhibits both fatty acid transport and mitochondrial respiration, metabolomics could provide a detailed picture of the resulting metabolic shifts, identifying bottlenecks in energy production or alternative pathways that become activated.
By integrating these multi-omics datasets, researchers can construct comprehensive models of SSO's cellular effects, leading to new hypotheses about its function and a more complete mechanistic understanding. nih.govnih.gov
Methodological Advancements for Enhanced Research Reproducibility and Translation to Preclinical Studies
Ensuring the reproducibility of SSO research and successfully translating findings from the lab bench to preclinical models depends on careful methodological considerations and the ability to bridge in vitro and in vivo systems.
For reproducibility, the chemical properties of SSO must be respected. The compound's purity is paramount, with most suppliers providing material that is ≥95% or ≥98.0% pure. sigmaaldrich.commedchemexpress.com Researchers must also pay close attention to its solubility and stability. For example, it is often dissolved in DMSO, and it is noted that moisture-absorbing DMSO can reduce its solubility, necessitating the use of fresh solvent. selleckchem.com Proper storage conditions, typically at -20°C or -80°C for long-term stability, are critical to prevent degradation of the reactive succinimidyl ester. targetmol.commedchemexpress.com
A significant advancement in SSO research has been its successful application in in vivo animal models, demonstrating its potential for translation. Studies have effectively moved from in vitro work in cell cultures (e.g., microglia, adipocytes) to whole-animal preclinical models. abcam.comnih.gov The demonstration that oral gavage of SSO can produce a therapeutic effect in a mouse model of stroke is a key translational success, showing that the compound is bioavailable and active when administered systemically. medchemexpress.comnih.gov Likewise, its use in studies of renal physiology involved experiments on both isolated rat proximal tubules and live animals, bridging the gap between tissue-level effects and systemic outcomes. nih.gov This proven in vivo efficacy is a crucial step that facilitates the progression of SSO-related research toward future preclinical and potentially clinical investigations.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and purifying sulfosuccinimidyl linoleate sodium in laboratory settings?
- Methodological Answer : The compound’s synthesis involves reacting linoleic acid derivatives with sulfosuccinimidyl reagents under controlled anhydrous conditions. Critical steps include pH stabilization (6.5–7.5) to preserve the sulfosuccinimidyl ester’s reactivity and avoiding hydrolysis. Post-synthesis, purification via reverse-phase chromatography or precipitation in cold acetone is recommended to remove unreacted substrates. Solubility in aqueous buffers (up to 10 mM) allows direct use in crosslinking without organic solvents .
Q. How is this compound utilized in protein crosslinking studies?
- Methodological Answer : This reagent targets primary amines (e.g., lysine residues) to form stable amide bonds. For optimal crosslinking:
- Use a 10–20-fold molar excess of the reagent relative to the target protein.
- Conduct reactions in PBS (pH 7.4) at 4°C for 1–2 hours, followed by quenching with Tris buffer.
- Validate crosslinking efficiency via SDS-PAGE or mass spectrometry to confirm molecular weight shifts .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer : Employ UV-Vis spectroscopy (absorbance at 260 nm for the sulfosuccinimidyl group) or LC-MS for precise quantification. For heterogeneous samples (e.g., soil or cellular lysates), sub-sampling protocols must account for spatial variability, as outlined in particulate sample analysis guidelines .
Advanced Research Questions
Q. How can researchers optimize this compound’s crosslinking efficiency in heterogeneous biological systems?
- Methodological Answer : Efficiency depends on accessibility of amine groups and reagent stability. Strategies include:
- Pre-treating samples with chaotropic agents (e.g., urea) to expose buried lysines.
- Using stabilizing additives (e.g., 1 mM EDTA) to chelate metal ions that accelerate ester hydrolysis.
- Conducting time-resolved kinetic studies to identify reaction endpoints under varying temperatures .
Q. How should contradictory data on this compound’s environmental remediation efficacy be resolved?
- Methodological Answer : For example, sodium linoleate derivatives show variable PAH degradation efficiency depending on microbial community composition. To reconcile discrepancies:
- Replicate experiments under standardized soil moisture and temperature conditions.
- Use principal coordinates analysis (PCoA) and LEfSe to identify microbial biomarkers (e.g., γ-proteobacteria) linked to degradation outcomes.
- Correlate functional gene expression (e.g., C23O/C12O genes) with PAH removal rates .
Q. What experimental designs are suitable for studying this compound’s role in lipid membrane modification?
- Methodological Answer :
- Model Systems : Use liposomes or synthetic lipid bilayers doped with amine-containing lipids.
- Controls : Include non-reactive analogs (e.g., methyl ester derivatives) to distinguish specific crosslinking from non-specific interactions.
- Analysis : Monitor membrane fluidity via fluorescence anisotropy or atomic force microscopy to assess structural changes .
Q. How does this compound’s stability vary across pH and temperature gradients?
- Methodological Answer : Perform accelerated stability studies:
- Incubate the compound in buffers ranging from pH 5.0–9.0 at 25°C and 37°C.
- Quantify hydrolysis rates using HPLC to track the disappearance of the parent compound.
- Derive Arrhenius plots to predict shelf-life under storage conditions .
Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Report confidence intervals and conduct ANOVA for multi-group comparisons. For microbial community data, apply permutational multivariate analysis (PERMANOVA) to assess treatment effects .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality control protocols:
- Characterize each batch via NMR and FT-IR to confirm ester bond integrity.
- Use spiked recovery experiments in target applications (e.g., crosslinking) to validate consistency.
- Document lot-specific data in supplementary materials to enhance reproducibility .
Tables for Methodological Reference
Key Considerations for Research Design
- Ethical and Safety Protocols : Adhere to laboratory safety guidelines (e.g., PPE, ventilation) due to limited toxicity data. Avoid prolonged skin contact and dispose of waste via approved chemical protocols .
- Interdisciplinary Collaboration : Combine chemical synthesis expertise with microbiological or biophysical analysis for holistic insights into the compound’s mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
